Dabigatran Acyl-β-D-Glucuronide Trifluoroacetic Acid Salt is the major metabolite of Dabigatran in humans. Four isomeric acylglucuronides of Dabigatran were isolated and purified from urine of dosed rhesus monkeys. NMR analysis confirmed the structures of the four metabolites as the 1-O-acylglucuronide (β anomer) and the 2-O-, 3-O-, and 4-O-acylglucuronides (α and β anomers).
Dabigatran acyl-beta-D-glucuronide
CAS No.: 1015167-40-4
Cat. No.: VC0194509
Molecular Formula: C31H33N7O9
Molecular Weight: 647.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1015167-40-4 |
---|---|
Molecular Formula | C31H33N7O9 |
Molecular Weight | 647.6 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 |
Standard InChI Key | CSZFDMHIDSUHPI-KWONYSJQSA-N |
Isomeric SMILES | CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
SMILES | CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
Canonical SMILES | CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
Appearance | Off-White Solid |
Melting Point | >155°C (dec.) |
Chemical Structure and Physical Properties
Dabigatran acyl-beta-D-glucuronide is formally identified by its Chemical Abstracts Service (CAS) registry number 1015167-40-4. The compound has a molecular formula of C31H33N7O9 and a molecular weight of 647.63522 daltons . This metabolite is formed through glucuronidation of the carboxylate moiety of dabigatran, representing the major human metabolic pathway for the parent compound .
Physical Characteristics
The physical properties of dabigatran acyl-beta-D-glucuronide have been determined through both experimental measurements and predictive models. The compound presents as a solid with an off-white to light brown coloration . Its stability and handling characteristics are summarized in Table 1.
Table 1: Physical Properties of Dabigatran Acyl-Beta-D-Glucuronide
Property | Value | Determination Method |
---|---|---|
Melting point | >155°C (decomposition) | Experimental |
Boiling point | 968.1±75.0°C | Predicted |
Density | 1.57±0.1 g/cm³ | Predicted |
pKa | 2.68±0.70 | Predicted |
Physical form | Solid | Experimental |
Color | Off-white to light brown | Experimental |
Stability | Hygroscopic, unstable in solution | Experimental |
Solubility Profile
The solubility characteristics of dabigatran acyl-beta-D-glucuronide are particularly relevant for analytical method development and formulation considerations. The compound exhibits selective solubility in various solvents, showing slight solubility in dimethyl sulfoxide (DMSO) and methanol (when heated), while also being soluble in water . This solubility profile influences both the pharmaceutical handling of the compound and its biological distribution.
Metabolic Formation and Pharmacokinetics
Dabigatran acyl-beta-D-glucuronide arises through a specific metabolic pathway involving multiple enzymes. Understanding this pathway provides critical insights into the compound's formation, distribution, and elimination profiles.
Metabolic Pathway
The formation of dabigatran acyl-beta-D-glucuronide occurs through a sequential metabolic process. Initially, dabigatran etexilate, the orally administered prodrug, undergoes two activation steps. After absorption, dabigatran etexilate is first metabolized to its intermediate metabolite, dabigatran ethyl ester (M2), by carboxylesterase 2 (CES2) in the intestine. Subsequently, M2 is further converted to the pharmacologically active metabolite dabigatran by carboxylesterase 1 (CES1) in the liver .
In the final step of this metabolic cascade, dabigatran undergoes glucuronidation catalyzed primarily by the uridine 5′-diphospho (UDP)-glucuronosyltransferase (UGT) isoform UGT2B15 in the liver, resulting in the formation of dabigatran acyl-beta-D-glucuronide . This glucuronidation represents the major human metabolic pathway for dabigatran.
Pharmacokinetic Considerations
Drug-drug interaction studies have investigated the impact of P-gp modulators on dabigatran disposition, including perpetrators such as rifampin (inducer) and clarithromycin (inhibitor) . These interactions potentially affect the formation and disposition of dabigatran acyl-beta-D-glucuronide, with implications for therapeutic dosing and safety monitoring.
Pharmacodynamic Profile and Anticoagulant Activity
The pharmacodynamic characteristics of dabigatran acyl-beta-D-glucuronide have been elucidated through comparative studies with the parent compound dabigatran. These investigations reveal important distinctions in anticoagulant potency.
Comparative Anticoagulant Effects
Quantitative assessments of inhibitory potency have been conducted using thrombin generation assays. The IC50 values (concentration producing 50% inhibition) for dabigatran and dabigatran acyl-beta-D-glucuronide on thrombin generation area under the curve (AUC) were determined to be 134.1 ng/mL and 281.9 ng/mL, respectively . These findings indicate that dabigatran acyl-beta-D-glucuronide exhibits approximately half the potency of the parent compound in this assay system.
Effects on Coagulation Parameters
The differential effects of dabigatran and dabigatran acyl-beta-D-glucuronide extend to various coagulation parameters commonly used in clinical practice. Comparative studies have assessed effects on prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT) .
When evaluating the concentration required to double the aPTT, researchers observed values of 0.38 μM for dabigatran and 0.64 μM for dabigatran acyl-beta-D-glucuronide, indicating that the metabolite exhibits approximately 40% weaker anticoagulant activity in this assay . Similar patterns of reduced potency were observed for the effects of dabigatran acyl-beta-D-glucuronide on PT and TT measurements.
Table 2: Comparative Anticoagulant Effects of Dabigatran and Dabigatran Acyl-Beta-D-Glucuronide
Parameter | Dabigatran | Dabigatran Acyl-Beta-D-Glucuronide | Relative Potency |
---|---|---|---|
IC50 for thrombin generation AUC | 134.1 ng/mL | 281.9 ng/mL | ~50% weaker |
Concentration for doubling aPTT | 0.38 μM | 0.64 μM | ~40% weaker |
Molecular docking affinity to thrombin | -9.7 kcal/mol | -9.5 kcal/mol | Slightly weaker |
Molecular Mechanisms
The differential anticoagulant potency of dabigatran acyl-beta-D-glucuronide likely stems from subtle differences in its molecular interaction with thrombin. Molecular docking studies have revealed distinctive binding affinities to thrombin: -9.7 kcal/mol for dabigatran versus -9.5 kcal/mol for dabigatran acyl-beta-D-glucuronide . While this difference appears modest, it may contribute to the observed functional differences in anticoagulant activity.
Clinical Implications
The distinct pharmacological properties of dabigatran acyl-beta-D-glucuronide have important implications for clinical practice and drug development.
Impact on Therapeutic Monitoring
When the effects of mixed dabigatran and dabigatran acyl-beta-D-glucuronide concentrations were assessed in thrombin generation assays, researchers observed an additive effect. For instance, a mixture of 100 ng/mL dabigatran with 100 ng/mL dabigatran acyl-beta-D-glucuronide exhibited inhibition of 51.7% for maximum concentration (Cmax) and 30.2% for AUC in the thrombin generation assay . These values fell short of the predicted inhibition (60.0% for Cmax and 41.3% for AUC) that would be expected if the anticoagulant effects of the compounds were equivalent.
Considerations for Special Populations
Analytical Considerations
The accurate quantification of dabigatran acyl-beta-D-glucuronide in biological matrices presents specific analytical challenges that must be addressed to support clinical and research applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume